1-[2-(Dimethylsulfamoyl)-4-nitrophenyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Dimethylsulfamoyl)-4-nitrophenyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. Compounds containing piperidine rings are significant in medicinal chemistry due to their wide range of biological activities and applications .
Preparation Methods
The synthesis of 1-[2-(Dimethylsulfamoyl)-4-nitrophenyl]piperidine-4-carboxamide involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Industrial production methods often involve optimizing these steps to ensure high yield and purity, utilizing catalysts and specific reaction conditions to facilitate the process .
Chemical Reactions Analysis
1-[2-(Dimethylsulfamoyl)-4-nitrophenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols .
Scientific Research Applications
1-[2-(Dimethylsulfamoyl)-4-nitrophenyl]piperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(Dimethylsulfamoyl)-4-nitrophenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-[2-(Dimethylsulfamoyl)-4-nitrophenyl]piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
N-[3-(dimethylsulfamoyl)-4-methylphenyl]-1-(2-nitrophenyl)piperidine-4-carboxamide: Similar in structure but with a methyl group instead of a nitro group.
Piperidine-4-carboxamides: A broader class of compounds with varying substituents on the piperidine ring.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H20N4O5S |
---|---|
Molecular Weight |
356.40 g/mol |
IUPAC Name |
1-[2-(dimethylsulfamoyl)-4-nitrophenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C14H20N4O5S/c1-16(2)24(22,23)13-9-11(18(20)21)3-4-12(13)17-7-5-10(6-8-17)14(15)19/h3-4,9-10H,5-8H2,1-2H3,(H2,15,19) |
InChI Key |
RSXQTRJKMDEQRB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCC(CC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.